2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Description
Properties
IUPAC Name |
2-amino-5-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O/c11-4-2-1-3-5-6(4)7-8(13-5)14-10(12)15-9(7)16/h1-3H,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEATAARWXWOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(N2)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191495 | |
| Record name | 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126602-45-6 | |
| Record name | 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126602-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the pyrimidine ring. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Chlorination: The indole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Pyrimidine Ring Formation: The chlorinated indole is reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrimidoindole compounds exhibit significant anticancer properties. For instance, modifications to the 2-amino group have resulted in compounds that inhibit tumor growth in various cancer cell lines.
Antimicrobial Properties
Studies have demonstrated that 2-amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one exhibits antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.
Case Study: Bacterial Inhibition
In vitro studies have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential use as an antibacterial agent.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of enzyme-linked immunosorbent assays (ELISA) and other biochemical assays.
Case Study: Kinase Inhibition
Research indicates that certain derivatives of this compound can inhibit specific kinases involved in cancer progression, providing a pathway for targeted cancer therapies.
Synthesis of Novel Compounds
The unique structure of this compound serves as a building block for synthesizing more complex molecules with enhanced biological activities.
Table 2: Synthesis Pathways
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Modifications at the amino group |
| Cyclization | Formation of fused ring systems |
| Functionalization | Addition of functional groups |
Biological Activity
2-Amino-5-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one, a compound with the CAS number 1126602-45-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
The compound has the molecular formula and a molecular weight of 234.64 g/mol. It is characterized by its unique pyrimido-indole structure, which is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant inhibitory effects on various kinases and potential anticancer properties. Below are key areas of biological activity:
1. Kinase Inhibition
The compound has been studied for its inhibitory effects on several receptor tyrosine kinases (RTKs), including:
| Kinase | Inhibition (IC50) |
|---|---|
| VEGFR-2 | 22.6 ± 4.5 nM |
| PDGFR-β | 40.3 ± 5.1 nM |
| EGFR | 15.07 ± 3.1 nM |
| Flt-3 | 39.6 ± 4.1 nM |
These results suggest that the compound could serve as a potential therapeutic agent in cancer treatment by targeting these pathways, which are often dysregulated in tumors .
2. Anticancer Activity
In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models. For instance, one study reported a tumor growth inhibition (TGI) of 76% at a dosage of 35 mg/kg in a COLO-205 xenograft mouse model . This highlights its potential as an effective anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival:
- GSK-3β Inhibition : The compound has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), an important regulator in various cellular processes including metabolism and cell cycle progression .
4. Cytotoxicity and Selectivity
In cytotoxicity assays against cancer cell lines, the compound displayed promising results with minimal toxicity towards normal cells, indicating a degree of selectivity that is desirable for anticancer agents .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Kinase Inhibition : A detailed structure–activity relationship (SAR) analysis revealed that modifications to the pyrimido-indole scaffold could enhance inhibitory potency against GSK-3β while improving metabolic stability .
- Antitumor Efficacy : In a study involving MDA-MB-435 xenografts, the compound demonstrated significant antitumor effects, supporting its potential use in combination therapies for breast cancer .
- Combination Chemotherapy Potential : Research has explored its use in combination with other chemotherapeutic agents, suggesting enhanced efficacy when paired with antiangiogenic drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related heterocycles, emphasizing substituent effects, biological activity, and synthetic pathways.
Structural Analogues
Q & A
Q. What are the optimal synthetic routes for 2-amino-5-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via multi-step protocols involving chlorination and cyclization. For example, a precursor like 5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine (analogous to compound 10 in ) can be prepared by refluxing with POCl₃ at 110–120°C for 4 hours, followed by neutralization with NH₃·H₂O and purification via column chromatography (70% yield). To improve yields:
- Optimize reaction time and temperature (e.g., microwave-assisted synthesis reduces time).
- Use anhydrous conditions to minimize side reactions.
- Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Confirm substitution patterns and hydrogen environments. For example, aromatic protons in similar indole derivatives appear at δ 7.2–8.9 ppm, while NH₂ groups resonate near δ 6.5–7.0 ppm ().
- HRMS : Validate molecular weight (e.g., [M+1]⁺ peaks).
- Column Chromatography : Use silica gel with chloroform/methanol gradients for purification ().
- Melting Point Analysis : Compare with literature values to assess purity (e.g., derivatives in melt at 150–224°C).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrimidoindole derivatives?
Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or solvate formation. Strategies include:
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., used XRD to confirm bond lengths and angles).
- Variable-Temperature NMR : Identify dynamic processes (e.g., proton exchange in NH₂ groups).
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., ’s molecular docking studies).
Q. What experimental designs are recommended to study the structure-activity relationship (SAR) of this compound in kinase inhibition?
Methodological Answer:
- Kinase Assays : Test inhibition against the human kinome (518 kinases, ) using ATP-competitive assays.
- Analog Synthesis : Introduce substituents at the 5-chloro position (e.g., arylthio groups, as in ) and compare IC₅₀ values.
- Homology Modeling : Build models of kinase binding pockets (e.g., PDGFR-β in ) to predict interactions.
- Data Analysis : Use clustering algorithms to correlate substituent properties (e.g., logP, steric bulk) with activity .
Q. How can researchers address low solubility in biological assays for this hydrophobic compound?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion.
- Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain cell viability ( used similar strategies for antiviral testing).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
